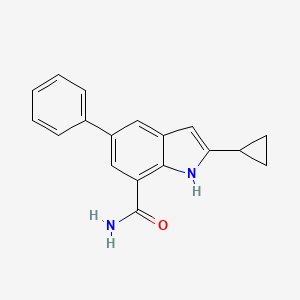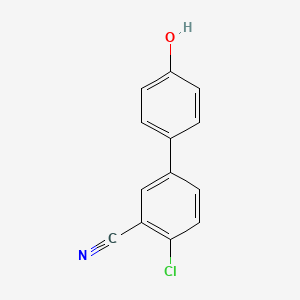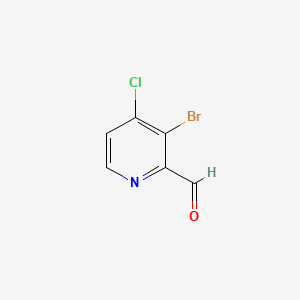
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. This compound is a derivative of cyclopropylmethanol, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropylcarboxylic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction proceeds under anhydrous conditions to prevent the exchange of deuterium with hydrogen from water or other sources.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale deuteration facilities where deuterium gas (D2) is used to replace hydrogen atoms in cyclopropylmethanol. This process requires specialized equipment to handle deuterium gas safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl-1-d1-methyl-d2 aldehyde or cyclopropyl-1-d1-methyl-d2 carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-1-d1-methyl-d2 hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4), deuterium gas (D2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 aldehyde, cyclopropyl-1-d1-methyl-d2 carboxylic acid
Reduction: Cyclopropyl-1-d1-methyl-d2 hydrocarbons
Substitution: Cyclopropyl-1-d1-methyl-d2 halides
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-1-d1-methyl-d2 alcohol has several scientific research applications:
Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to differences in its biological effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl-1-d1-methyl-d2 alcohol can be compared with other similar compounds, such as:
Cyclopropylmethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Another deuterated analog with deuterium atoms at different positions.
Cyclopropylcarbinol: A related compound with a similar structure but without deuterium substitution.
The uniqueness of this compound lies in its specific deuterium substitution pattern, which can influence its physical, chemical, and biological properties, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
1219802-62-6 |
|---|---|
Molekularformel |
C4H8O |
Molekulargewicht |
75.125 |
IUPAC-Name |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChI-Schlüssel |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
SMILES |
C1CC1CO |
Synonyme |
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)






![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)


![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)


